5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
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Overview
Description
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide typically involves the condensation of an appropriate anthranilic acid derivative with an isocyanate or a related compound. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with a similar core structure but lacking the isopropylpentanamide side chain.
Dihydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Anthranilic Acid Derivatives: Compounds with a similar anthranilic acid moiety but different substituents.
Uniqueness
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide is unique due to its specific structural features, such as the isopropylpentanamide side chain and the quinazolinone core. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-5-6-10-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAJRGHOFMHQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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